N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide
Description
N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
CAS No. |
62400-35-5 |
|---|---|
Molecular Formula |
C11H20N4O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-5-6-7-15(10(16)8(2)3)11-12-9(4)13-14-11/h8H,5-7H2,1-4H3,(H,12,13,14) |
InChI Key |
HQUGYYSTRBDBNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NNC(=N1)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Propanamide Group: The propanamide group can be introduced through an amide coupling reaction, where the triazole derivative is reacted with a suitable carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Triazole Intermediates: Using automated reactors for the 1,3-dipolar cycloaddition.
Efficient Amide Coupling: Utilizing high-throughput techniques to couple the triazole intermediates with the propanamide group.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
N-Butyl-2-methyl-N-(1H-1,2,4-triazol-3-YL)propanamide: A closely related compound with slight structural variations.
Uniqueness
N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide is unique due to its specific substitution pattern on the triazole ring, which can lead to distinct chemical and biological properties compared to other triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
